molecular formula C22H17BrN2O B4715139 3-(4-bromophenyl)-5-(2,2-diphenylethyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(2,2-diphenylethyl)-1,2,4-oxadiazole

Cat. No. B4715139
M. Wt: 405.3 g/mol
InChI Key: IFMVIWPGUQDDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-5-(2,2-diphenylethyl)-1,2,4-oxadiazole, also known as BPEO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. BPEO belongs to the family of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2,2-diphenylethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been found to inhibit the activity of protein kinase C, an enzyme that regulates various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process. In addition, this compound has been shown to modulate the expression of various genes involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

3-(4-bromophenyl)-5-(2,2-diphenylethyl)-1,2,4-oxadiazole has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have good stability and solubility in various solvents. However, this compound has some limitations as well. It is a relatively new compound, and its properties and applications are still being explored. In addition, this compound has been found to have some toxicity towards normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-(4-bromophenyl)-5-(2,2-diphenylethyl)-1,2,4-oxadiazole. One area of interest is the development of this compound-based drugs for the treatment of cancer and fungal infections. Further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. In addition, research on the synthesis and modification of this compound derivatives may lead to the development of more potent and selective compounds. Finally, studies on the toxicity and safety of this compound are needed to assess its potential for clinical use.

Scientific Research Applications

3-(4-bromophenyl)-5-(2,2-diphenylethyl)-1,2,4-oxadiazole has been the subject of various scientific studies due to its potential applications in different fields. In the field of medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. In addition, this compound has been found to have antifungal activity against Candida albicans, a common pathogen that causes infections in humans.

properties

IUPAC Name

3-(4-bromophenyl)-5-(2,2-diphenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O/c23-19-13-11-18(12-14-19)22-24-21(26-25-22)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMVIWPGUQDDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC(=NO2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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